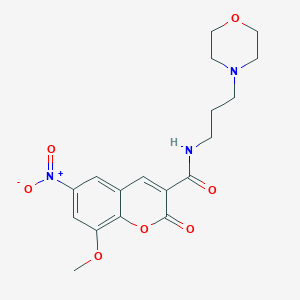
N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” is a chemical compound with the molecular formula C13H16ClF3N2O and a molecular weight of 308.73 . It is categorized under the class of organic compounds known as benzamides .
Molecular Structure Analysis
The molecular structure of “N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride” consists of a benzamide core with a trifluoromethyl group at the 2-position and a piperidin-4-yl group at the N-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Benzamide Complexes
Benzamide complexes with substituted benzaldehydes, including variations similar to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, have been synthesized and characterized. These compounds, when coordinated with metals like copper and cobalt, exhibit distinct geometries and show promise in antibacterial applications against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The copper complexes, in particular, demonstrated superior antibacterial activities compared to the free ligands (Khatiwora et al., 2013).
Design and Synthesis of Benzamide Derivatives as Serotonin 4 Receptor Agonist
A series of benzamide derivatives, related to N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride, were synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds, particularly Y-34959 and related compounds, showed potential in enhancing gastrointestinal motility. Despite the challenge of low bioavailability due to poor intestinal absorption rates, modifications in the chemical structure led to improvements, marking these derivatives as potential candidates for gastrointestinal treatments (Sonda et al., 2003).
Evaluation of Benzamide Derivatives as Cell Cycle Inhibitors
Novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor activity, particularly against HepG2 cells. Compound 47 emerged as a potent candidate, inhibiting cell cycle progression via a p53/p21-dependent pathway. This study highlights the potential of such derivatives in cancer treatment, showcasing the importance of cell cycle inhibition in therapeutic strategies (Hou et al., 2015).
Anti-Fatigue Effects of Benzamide Derivatives
Benzamide derivatives, synthesized via novel methods, were investigated for their anti-fatigue effects. The study revealed that certain compounds significantly extended the swimming times to exhaustion in weight-loaded forced swimming mice, compared to caffeine. This suggests potential anti-fatigue applications, although further research is needed to fully understand the underlying mechanisms (Wu et al., 2014).
Eigenschaften
IUPAC Name |
N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUKKUDERPPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2403730.png)
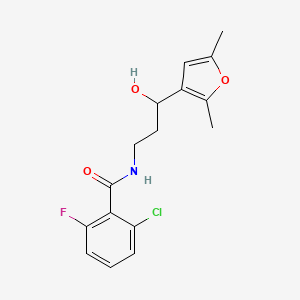
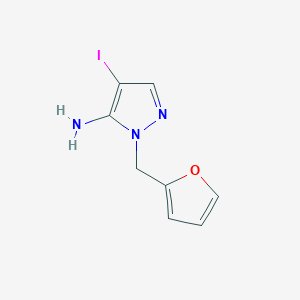
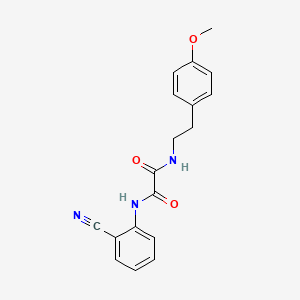
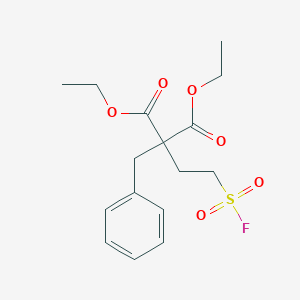
![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)
![5-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2403743.png)
![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)

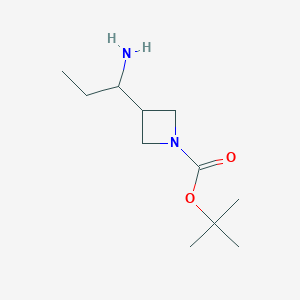
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)
